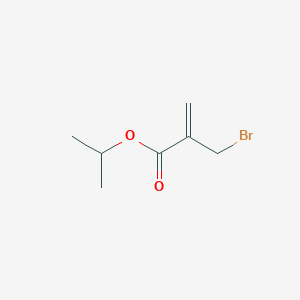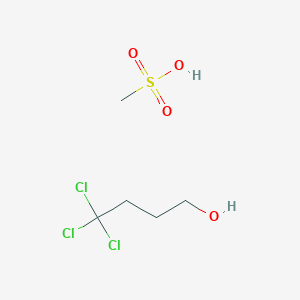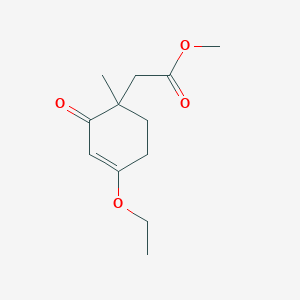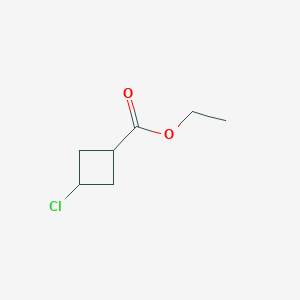
3-(tert-Butylamino)-1-phenylpropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butylamino)-1-phenylpropane-1,2-diol is an organic compound that belongs to the class of beta-adrenergic agonists It is structurally characterized by the presence of a tert-butylamino group attached to a phenylpropane backbone with two hydroxyl groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-1-phenylpropane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropane-1,2-diol with tert-butylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.
Another approach involves the use of 3-bromo-1-phenylpropane-1,2-diol as the starting material, which reacts with tert-butylamine under similar conditions. The choice of solvent, temperature, and reaction time can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
3-(tert-Butylamino)-1-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
3-(tert-Butylamino)-1-phenylpropane-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of beta-adrenergic receptor interactions.
Medicine: It has potential therapeutic applications as a bronchodilator and in the treatment of cardiovascular diseases.
作用機序
The mechanism of action of 3-(tert-Butylamino)-1-phenylpropane-1,2-diol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in various physiological effects, including bronchodilation and increased heart rate .
類似化合物との比較
Similar Compounds
Salbutamol: Another beta-adrenergic agonist with similar bronchodilator effects.
Terbutaline: A compound with a similar structure and pharmacological profile.
Fenoterol: Another beta-adrenergic agonist used in the treatment of asthma.
Uniqueness
3-(tert-Butylamino)-1-phenylpropane-1,2-diol is unique due to its specific structural features, which confer distinct pharmacological properties. Its tert-butylamino group and phenylpropane backbone contribute to its high affinity for beta-adrenergic receptors and its effectiveness as a bronchodilator.
特性
CAS番号 |
152429-31-7 |
|---|---|
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC名 |
3-(tert-butylamino)-1-phenylpropane-1,2-diol |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)14-9-11(15)12(16)10-7-5-4-6-8-10/h4-8,11-12,14-16H,9H2,1-3H3 |
InChIキー |
IXOSVTILVCUPPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(C(C1=CC=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)


![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)



